1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1352530-42-7
VCID: VC15865273
InChI: InChI=1S/C16H18BrN3O3S/c1-19-7-9-20(10-8-19)24(21,22)15-12-18-11-14(17)16(15)23-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
SMILES:
Molecular Formula: C16H18BrN3O3S
Molecular Weight: 412.3 g/mol

1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine

CAS No.: 1352530-42-7

Cat. No.: VC15865273

Molecular Formula: C16H18BrN3O3S

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine - 1352530-42-7

Specification

CAS No. 1352530-42-7
Molecular Formula C16H18BrN3O3S
Molecular Weight 412.3 g/mol
IUPAC Name 1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine
Standard InChI InChI=1S/C16H18BrN3O3S/c1-19-7-9-20(10-8-19)24(21,22)15-12-18-11-14(17)16(15)23-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Standard InChI Key YAOJKVFAZZASEC-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has the molecular formula C₁₆H₁₈BrN₃O₃S and a molecular weight of 412.3 g/mol . Its IUPAC name, 1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine, reflects the integration of three key components:

  • A pyridine ring substituted at the 3-position with a sulfonyl group, at the 4-position with a phenoxy group, and at the 5-position with a bromine atom.

  • A 4-methylpiperazine moiety linked via the sulfonyl group.

The canonical SMILES notation, CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br, provides a linear representation of its structure, emphasizing the connectivity between the pyridine, phenoxy, and piperazine subunits .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1352530-42-7
Molecular FormulaC₁₆H₁₈BrN₃O₃S
Molecular Weight412.3 g/mol
IUPAC Name1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine
SMILESCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br

Structural Analogues and Pharmacophoric Elements

The sulfonamide group (-SO₂NH-) and piperazine ring are recurrent pharmacophores in drug design. For instance, sildenafil citrate (Viagra), a well-known phosphodiesterase 5 (PDE5) inhibitor, incorporates a sulfonylpiperazine moiety critical for its activity . Similarly, antiviral agents featuring sulfonylated heterocycles, such as 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, highlight the role of sulfonamide linkages in modulating biological targets . The bromophenoxy group in 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine may confer unique electronic and steric properties, potentially influencing receptor binding or metabolic stability.

Synthetic Considerations and Methodological Gaps

Analytical Characterization

Post-synthesis, structural confirmation would rely on techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and integration ratios.

  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and isotopic patterns.

  • X-ray Crystallography: For definitive stereochemical assignment, though crystalline yields may be low due to the compound’s complexity .

Target ClassHypothetical MechanismStructural Basis
PhosphodiesterasesCompetitive inhibition via sulfonamide-enzyme interactionAnalogous to sildenafil
Viral ProteasesBinding to catalytic sites via halogen and sulfonyl groupsSimilar to indoline-2,3-dione derivatives
KinasesAllosteric modulation through piperazine flexibilityObserved in kinase inhibitors

Pharmacokinetic Predictions

The compound’s logP (estimated via computational tools) and solubility profile would dictate its bioavailability. The methylpiperazine group may enhance water solubility, while the bromophenoxy moiety could increase lipophilicity, balancing membrane permeability and metabolic stability. In silico ADME (Absorption, Distribution, Metabolism, Excretion) modeling would be essential to predict oral bioavailability and hepatic clearance.

Future Directions and Research Priorities

Synthesis Optimization

Developing a scalable, high-yield synthesis route is paramount. Exploring microwave-assisted synthesis or flow chemistry could address challenges in regioselectivity and reaction times. Additionally, generating analogs with varied substituents (e.g., replacing bromine with chlorine or methyl groups) would facilitate structure-activity relationship (SAR) studies .

Biological Screening

Priority assays should include:

  • Enzyme inhibition panels: Testing against PDE isoforms, viral proteases, and kinases.

  • Cellular cytotoxicity assays: Establishing safety profiles using cell lines (e.g., HEK293, HepG2).

  • Antiviral efficacy studies: Evaluating replication inhibition in models of influenza, herpesviruses, or coronaviruses .

In Silico Modeling

Molecular docking and dynamics simulations could predict binding modes to targets like PDE5 or SARS-CoV-2 main protease. Comparative analyses with sildenafil or remdesivir might reveal shared interaction motifs, guiding lead optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator